(2E,5E)-2,5-bis(3,4-diethoxy-5-iodobenzylidene)cyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-2,5-bis(3,4-diethoxy-5-iodobenzylidene)cyclopentanone is an organic compound characterized by its unique structure, which includes two iodinated benzylidene groups attached to a cyclopentanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2,5-bis(3,4-diethoxy-5-iodobenzylidene)cyclopentanone typically involves the condensation of 3,4-diethoxy-5-iodobenzaldehyde with cyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2,5-bis(3,4-diethoxy-5-iodobenzylidene)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atoms or reduce the carbonyl group to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism by which (2E,5E)-2,5-bis(3,4-diethoxy-5-iodobenzylidene)cyclopentanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2E,5E)-2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone: Similar structure but with methoxy groups instead of ethoxy and without iodine.
(2E,5E)-2,5-bis(3,4-dihydroxybenzylidene)cyclopentanone: Hydroxy groups instead of ethoxy and without iodine.
Uniqueness
The presence of iodine atoms and ethoxy groups in (2E,5E)-2,5-bis(3,4-diethoxy-5-iodobenzylidene)cyclopentanone makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, solubility, and potential biological activity.
Properties
Molecular Formula |
C27H30I2O5 |
---|---|
Molecular Weight |
688.3 g/mol |
IUPAC Name |
(2E,5E)-2,5-bis[(3,4-diethoxy-5-iodophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C27H30I2O5/c1-5-31-23-15-17(13-21(28)26(23)33-7-3)11-19-9-10-20(25(19)30)12-18-14-22(29)27(34-8-4)24(16-18)32-6-2/h11-16H,5-10H2,1-4H3/b19-11+,20-12+ |
InChI Key |
DYQAHUZIWFCDQX-AYKLPDECSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)I)OCC)OCC)/CC2)I)OCC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2CCC(=CC3=CC(=C(C(=C3)I)OCC)OCC)C2=O)I)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.